3-(3,5-Difluorophenyl)morpholine
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Overview
Description
3-(3,5-Difluorophenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a 3,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)morpholine typically involves the reaction of 3,5-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorophenylmorpholine oxides.
Reduction: Formation of difluorophenylmorpholine derivatives with reduced functional groups.
Substitution: Formation of substituted difluorophenylmorpholine compounds.
Scientific Research Applications
3-(3,5-Difluorophenyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)piperidine
- 3-(3,5-Difluorophenyl)pyrrolidine
- 3-(3,5-Difluorophenyl)tetrahydrofuran
Uniqueness
3-(3,5-Difluorophenyl)morpholine is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)morpholine |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-7(4-9(12)5-8)10-6-14-2-1-13-10/h3-5,10,13H,1-2,6H2 |
InChI Key |
MRVDVOWEXQWUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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